
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide works by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation. This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunosuppressive effects, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
The advantages of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. This compound also has a well-defined mechanism of action, which makes it easier to study and understand its effects. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research is needed to better understand the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide involves several steps, starting with the reaction of cyclopropylamine with 2-bromo-4,5-dimethylthiophene. This is followed by a series of chemical reactions, including acylation, reduction, and cyclization, to produce the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune response. Clinical trials have also shown promising results, with this compound demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-6-5-9(13-7(6)2)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXIIANURXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
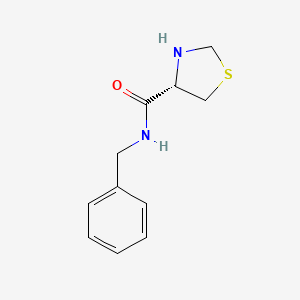
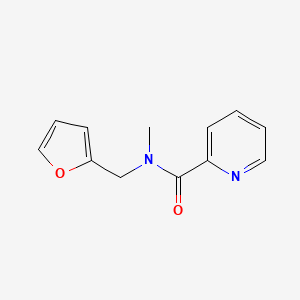
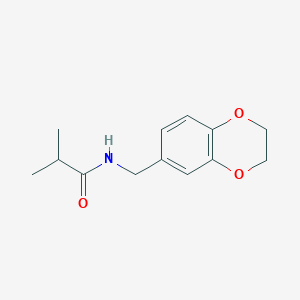
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
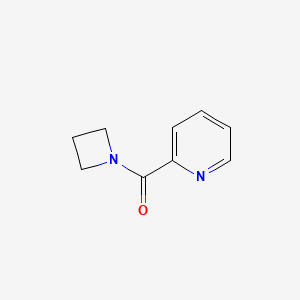

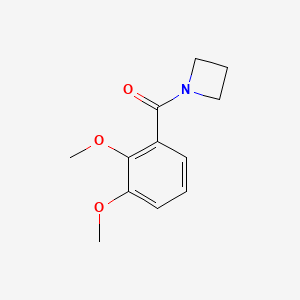

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)